2,4-Dihydroxy-5-methylquinoline-3-carbonitrile
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Overview
Description
2,4-Dihydroxy-5-methylquinoline-3-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₁₁H₈N₂O₂ This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-5-methylquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Doebner-Miller reaction, which involves the condensation of aniline derivatives with β-ketoesters in the presence of an acid catalyst. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-5-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
2,4-Dihydroxy-5-methylquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Another quinoline derivative with similar biological activities.
2,4-Dihydroxyquinoline: Lacks the methyl and nitrile groups but shares the core quinoline structure.
5-Methylquinoline: Similar structure but without the hydroxyl and nitrile groups.
Uniqueness
2,4-Dihydroxy-5-methylquinoline-3-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which can enhance its reactivity and potential biological activities. The combination of these functional groups allows for a wider range of chemical modifications and applications compared to other quinoline derivatives.
Biological Activity
2,4-Dihydroxy-5-methylquinoline-3-carbonitrile (C_11H_8N_2O_2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties. The findings are supported by case studies and relevant research data.
Chemical Structure and Properties
The structure of this compound features two hydroxyl groups and a carbonitrile group attached to a quinoline ring. This configuration is essential for its biological activity, as the functional groups can engage in various chemical interactions.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The compound's mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assessment
A study conducted by researchers evaluated the cytotoxic effects of this compound on MCF-7 and HCT-116 cell lines using the MTT assay. The results indicated:
- MCF-7 Cell Line : IC50 = 25 µM
- HCT-116 Cell Line : IC50 = 15 µM
These results highlight the compound's potential as an anticancer agent.
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Antioxidants are crucial in mitigating oxidative stress associated with various diseases. In vitro assays demonstrated that this compound effectively scavenges free radicals and reduces lipid peroxidation.
Table 2: Antioxidant Activity Assays
Assay Type | Result |
---|---|
DPPH Radical Scavenging | IC50 = 30 µg/mL |
ABTS Radical Cation Scavenging | IC50 = 25 µg/mL |
Lipid Peroxidation Inhibition | 70% inhibition at 50 µg/mL |
These findings suggest that the compound could play a role in preventing oxidative damage in biological systems.
The biological activities of this compound are attributed to its ability to interact with various biomolecules. The hydroxyl groups facilitate hydrogen bonding with proteins and nucleic acids, while the carbonitrile group may participate in nucleophilic reactions. This multifaceted interaction profile enhances its therapeutic potential.
Properties
Molecular Formula |
C11H8N2O2 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-hydroxy-5-methyl-2-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-6-3-2-4-8-9(6)10(14)7(5-12)11(15)13-8/h2-4H,1H3,(H2,13,14,15) |
InChI Key |
QMYOMWCJSYOYRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C(=C2O)C#N |
Origin of Product |
United States |
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